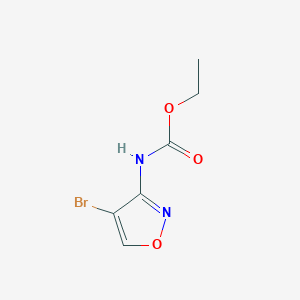
Ethyl (4-bromoisoxazol-3-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (4-bromoisoxazol-3-yl)carbamate is a compound that belongs to the class of carbamates, which are widely used in medicinal chemistry and various industrial applications. The compound features a brominated isoxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. This unique structure imparts significant biological and chemical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-bromoisoxazol-3-yl)carbamate typically involves the reaction of 4-bromoisoxazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
Starting Materials: 4-bromoisoxazole, ethyl chloroformate, triethylamine.
Reaction Conditions: Anhydrous conditions, typically at room temperature.
Procedure: The 4-bromoisoxazole is dissolved in an anhydrous solvent such as dichloromethane. Ethyl chloroformate is added dropwise, followed by the addition of triethylamine. The reaction mixture is stirred at room temperature for several hours until completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Ethyl (4-bromoisoxazol-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the isoxazole ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The isoxazole ring can undergo oxidation to form oxazoles or reduction to form dihydroisoxazoles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted isoxazole derivatives.
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of dihydroisoxazole derivatives.
Hydrolysis: Formation of the corresponding amine and carbon dioxide.
科学研究应用
Ethyl (4-bromoisoxazol-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用机制
The mechanism of action of Ethyl (4-bromoisoxazol-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The isoxazole ring can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Ethyl (4-bromoisoxazol-3-yl)carbamate can be compared with other similar compounds, such as:
Ethyl (4-chloroisoxazol-3-yl)carbamate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Ethyl (4-fluoroisoxazol-3-yl)carbamate: Contains a fluorine atom, which can influence its chemical stability and pharmacokinetic properties.
Ethyl (4-methylisoxazol-3-yl)carbamate: Features a methyl group, which can alter its hydrophobicity and interaction with biological targets.
The uniqueness of this compound lies in its bromine atom, which can participate in specific interactions and reactions that are not possible with other halogenated derivatives.
属性
分子式 |
C6H7BrN2O3 |
|---|---|
分子量 |
235.04 g/mol |
IUPAC 名称 |
ethyl N-(4-bromo-1,2-oxazol-3-yl)carbamate |
InChI |
InChI=1S/C6H7BrN2O3/c1-2-11-6(10)8-5-4(7)3-12-9-5/h3H,2H2,1H3,(H,8,9,10) |
InChI 键 |
HPEOEUIXWZEWTF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NC1=NOC=C1Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


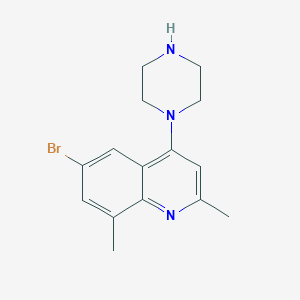
![Methyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13010838.png)
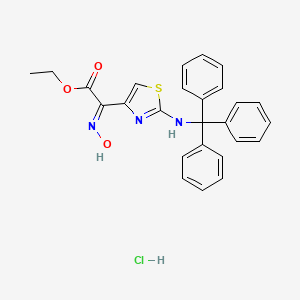
![(1S,6S,7S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13010843.png)
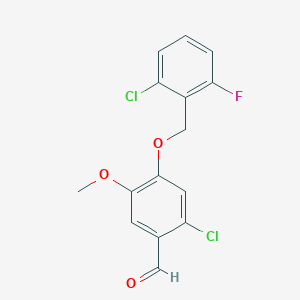
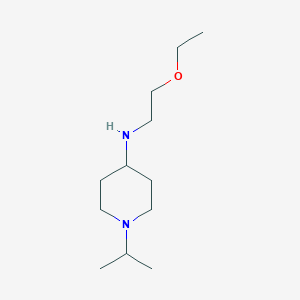
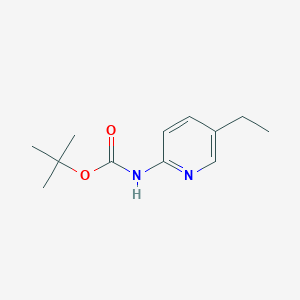
![6,7-Dimethylbenzo[d]isothiazole](/img/structure/B13010871.png)
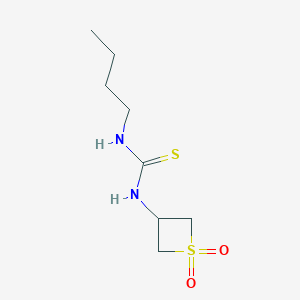
![tert-Butyl 7-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13010892.png)
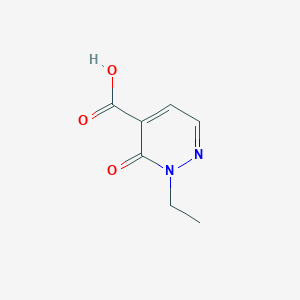
![(1S,4S,6R)-5-[(tert-butoxy)carbonyl]-7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B13010908.png)
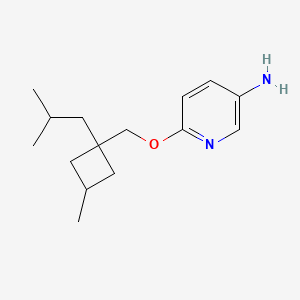
![6,6-Difluoro-2-azabicyclo[3.2.0]heptane](/img/structure/B13010925.png)
